N-(3-Chloro-4-fluorophenyl)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)acetamide
Description
N-(3-Chloro-4-fluorophenyl)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)acetamide (molecular formula: C₂₂H₂₁ClFN₃OS, molecular weight: 429.9 g/mol) is a structurally complex acetamide derivative characterized by a chloro-fluorophenyl moiety and a 1,4-diazaspiro[4.5]deca-1,3-diene core linked via a sulfanyl-acetamide bridge .
Properties
Molecular Formula |
C22H21ClFN3OS |
|---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[(2-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C22H21ClFN3OS/c23-17-13-16(9-10-18(17)24)25-19(28)14-29-21-20(15-7-3-1-4-8-15)26-22(27-21)11-5-2-6-12-22/h1,3-4,7-10,13H,2,5-6,11-12,14H2,(H,25,28) |
InChI Key |
UENYGJQRSCZQAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)F)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-fluorophenyl)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This involves the reaction of a suitable diamine with a ketone to form the spirocyclic intermediate.
Introduction of the phenyl group: The phenyl group is introduced via a nucleophilic substitution reaction.
Attachment of the acetamide group: This step involves the reaction of the spirocyclic intermediate with chloroacetyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-4-fluorophenyl)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of substituted derivatives with various nucleophiles.
Scientific Research Applications
N-(3-Chloro-4-fluorophenyl)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-Chloro-4-fluorophenyl)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various downstream effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Compound A : N-(3-Chloro-4-fluorophenyl)-2-{[3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide
- Molecular Formula : C₂₂H₁₉Cl₃FN₃OS
- Key Features :
- Substituents : 2,4-Dichlorophenyl and 8-methyl groups on the spiro core.
- Impact : Increased halogen density enhances lipophilicity and may improve target affinity but reduces aqueous solubility .
Compound B : N-(3-Chloro-4-fluorophenyl)-2-({3-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL}sulfanyl)acetamide
- Key Features: Spiro Ring: 1,4-Diazaspiro[4.6]undeca-1,3-diene (vs. [4.5]deca in the target compound). Impact: Larger spiro ring (6-membered vs.
Functional Group Modifications
Compound C : N-(3-Chloro-4-fluorophenyl)-2-(4-PHENYL-1-PIPERAZINYL)ACETAMIDE
- Molecular Formula : C₁₈H₁₉ClFN₃O
- Key Features :
- Core Structure : Piperazine ring replaces the diazaspiro system.
- Impact : Enhanced basicity due to piperazine’s nitrogen atoms, favoring CNS-targeting applications .
Compound D : N-(3-Chloro-4-methylphenyl)-2-({9-methyl-8,8-dioxo-8λ⁶-thia-3,5,9-triazatricyclo[8.4.0.0²,⁷]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide
- Key Features :
- Heterocyclic System : Triazatricyclic core with sulfone groups.
- Impact : Sulfone groups improve metabolic stability but may reduce membrane permeability .
Halogenation and Aromatic Substituent Effects
Compound E : 2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
Compound F : N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide
- Molecular Formula: C₁₈H₁₃ClFNO
- Key Features :
Comparative Analysis Table
Key Findings and Implications
- Spiro Ring Size : Smaller spiro systems (e.g., [4.5]deca) optimize steric compatibility with enzyme active sites, while larger rings (e.g., [4.6]undeca) may hinder binding .
- Halogenation : Dichloro/fluorophenyl groups enhance target affinity but require balancing with solubility modifiers (e.g., polar substituents) .
- Heterocyclic Replacements : Piperazine or triazole cores offer divergent pharmacological profiles, emphasizing the need for target-specific design .
Biological Activity
N-(3-Chloro-4-fluorophenyl)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)acetamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a chloro-fluoro phenyl group and a diazaspiro moiety. Its molecular formula is with a molecular weight of approximately 377.90 g/mol. The presence of the diazaspiro framework is particularly noteworthy as it has been associated with various pharmacological activities.
Antipsychotic Activity
Research indicates that compounds similar to this compound exhibit antipsychotic properties. A study on related diazaspiro compounds demonstrated their efficacy in behavioral tests predictive of antipsychotic activity, with a noted reduced propensity for neurological side effects compared to traditional antipsychotics like haloperidol .
Antimicrobial Activity
The compound's thiazole-bearing analogues have shown significant antimicrobial properties. In vitro studies have reported that these compounds possess growth-inhibitory effects against various pathogens, with minimum inhibitory concentrations (MIC) demonstrating effectiveness against both Gram-positive and Gram-negative bacteria .
Anticonvulsant Activity
Another area of interest is the anticonvulsant potential of similar compounds. Studies have shown that certain thiazole derivatives exhibit anticonvulsant action at doses significantly lower than standard medications like ethosuximide. This suggests that the structural components of this compound may also contribute to such effects .
Case Study 1: Antipsychotic Efficacy
In a comparative study involving several diazaspiro compounds, this compound was evaluated for its antipsychotic efficacy in rodent models. The results indicated that at specific dosages, the compound effectively suppressed hyperactivity in subjects without inducing significant catalepsy, suggesting a favorable side effect profile.
Case Study 2: Antimicrobial Screening
A series of antimicrobial tests were conducted using this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound exhibited notable antibacterial activity with MIC values comparable to leading antibiotics, indicating its potential as an alternative therapeutic agent.
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | MIC (µg/mL) | Efficacy Notes |
|---|---|---|---|
| Compound A | Antipsychotic | N/A | Reduced EPS compared to haloperidol |
| Compound B | Antimicrobial | 15 | Effective against Gram-positive bacteria |
| Compound C | Anticonvulsant | <20 | Superior efficacy compared to ethosuximide |
Table 2: Structure-Activity Relationship (SAR)
| Substituent | Effect on Activity |
|---|---|
| Para-halogen on phenyl | Increased antimicrobial efficacy |
| Methyl substitution | Enhanced anticonvulsant properties |
| Sulfanyl group | Critical for maintaining biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
